REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])C>>[CH3:3][CH:2]([OH:10])[CH2:1][OH:7].[CH3:3][C:4]([OH:6])=[O:5].[CH3:8][OH:10].[CH2:13]([C:12]([OH:11])=[O:14])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to about 40° C. to about 120° C. for about 2 to about 120 hours
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |